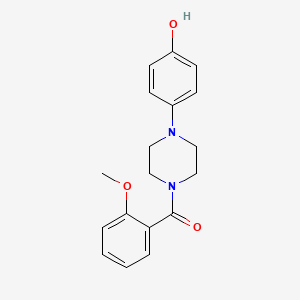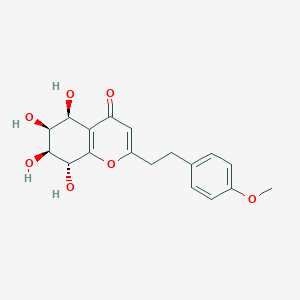
Aquilarone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aquilarone C is a chromone derivative with notable anti-inflammatory propertiesAgarwood is highly valued for its use in traditional medicine, religious rites, and cultural activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aquilarone C involves several steps, starting from simpler chromone derivatives. The synthetic route typically includes the formation of the chromone core, followed by functional group modifications to introduce the specific substituents found in this compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in agarwood. advances in biotechnology have led to the development of biological agarwood-inducing techniques, such as the Agar-Bit method, which produces high yields of agarwood within six months . This method involves stimulating the Aquilaria trees to produce resin, which contains this compound and other valuable compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Aquilarone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Applications De Recherche Scientifique
Aquilarone C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chromone derivatives and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolite production.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the production of high-value agarwood products, including perfumes and incense
Mécanisme D'action
Aquilarone C exerts its anti-inflammatory effects by modulating the expression of specific genes and proteins involved in the inflammatory response. It targets molecular pathways such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory mediators. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating immune responses .
Comparaison Avec Des Composés Similaires
Aquilarone C is unique among chromone derivatives due to its specific substituents and biological activity. Similar compounds include other chromone derivatives found in agarwood, such as:
- Aquilarone A
- Aquilarone B
- Aquilarone D
These compounds share structural similarities but differ in their substituents and biological activities.
Propriétés
Formule moléculaire |
C18H20O7 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15-,16-,17+/m0/s1 |
Clé InChI |
NRDKOXSXHXTKHR-LUKYLMHMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


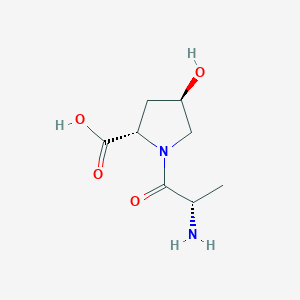

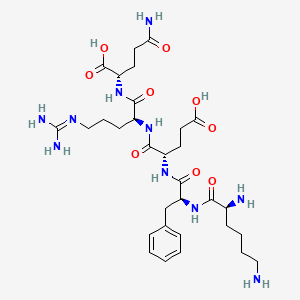
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
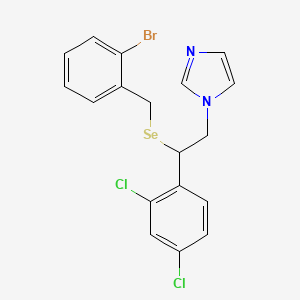

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
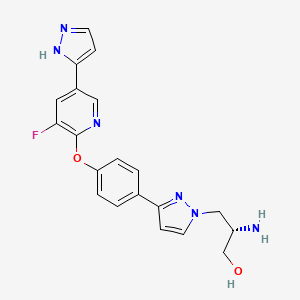

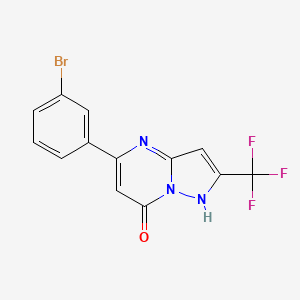
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
